

AZ6102: A Technical Guide to its Role in Axin Stabilization

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Compound of Interest

Compound Name: AZ6102

Cat. No.: B605734

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Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its dysregulation is a common driver of various cancers.[1][3] A key negative regulator of this pathway is the scaffold protein Axin, which facilitates the degradation of β -catenin, the central effector of canonical Wnt signaling.[4][5] The stability of Axin itself is tightly controlled, in part by the poly(ADP-ribose) polymerase (PARP) enzymes Tankyrase 1 and 2 (TNKS1/2).[6][7] Tankyrases mark Axin for ubiquitination and subsequent proteasomal degradation.[7][8] Therefore, inhibiting tankyrase activity presents a promising therapeutic strategy to stabilize Axin, suppress Wnt signaling, and combat Wnt-driven cancers.[6][7]

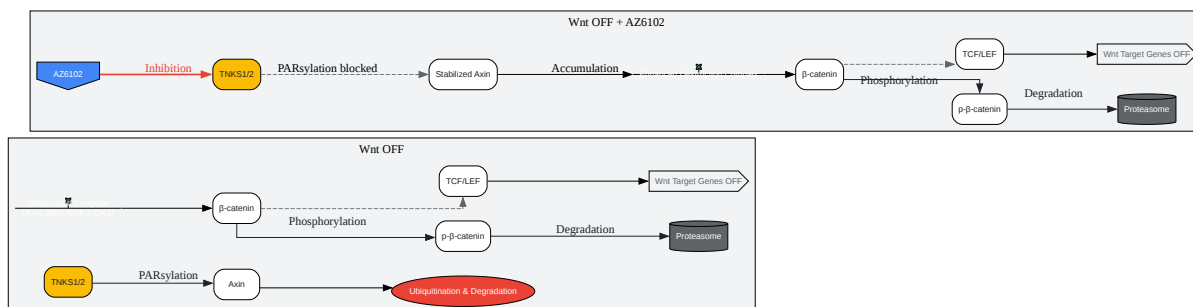
AZ6102 is a potent and selective small molecule inhibitor of both Tankyrase 1 and 2.[1][2][9] This technical guide provides an in-depth overview of the mechanism of action of **AZ6102**, focusing on its effect on Axin stabilization. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: AZ6102 in the Wnt/ β -catenin Signaling Pathway

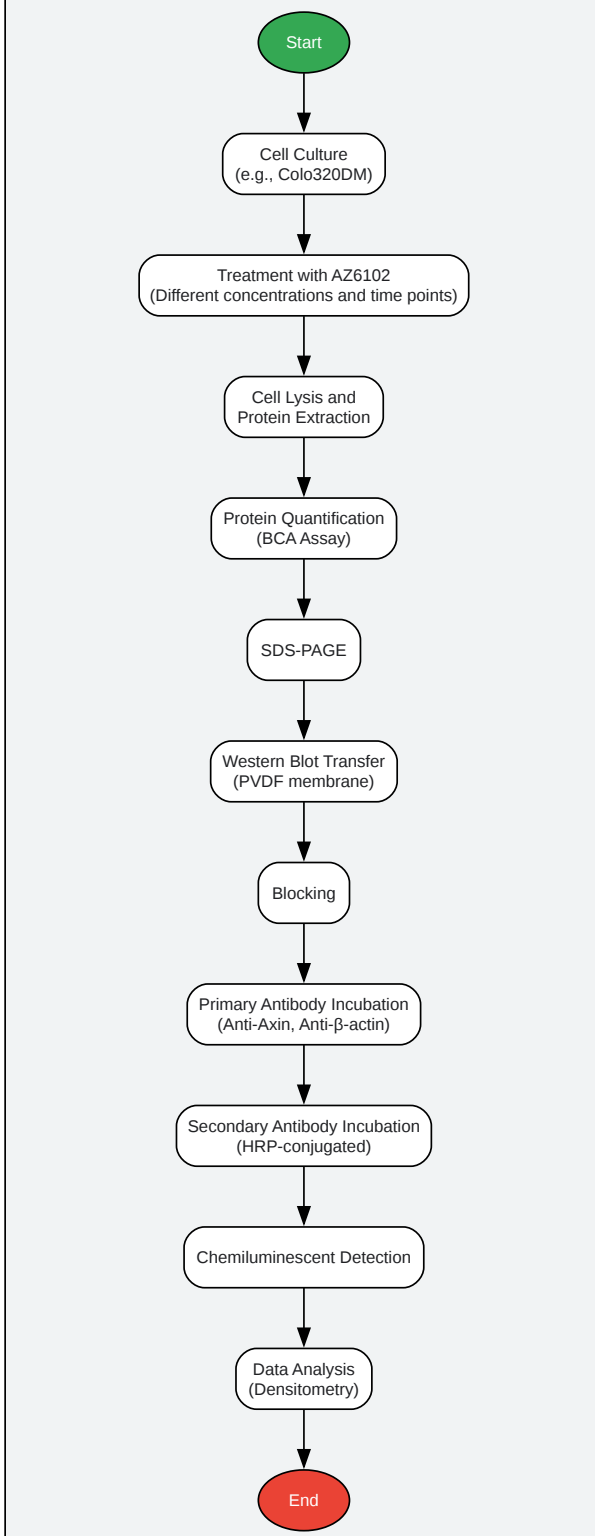
In the absence of a Wnt ligand, the "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 β (GSK3 β), and Casein Kinase 1 α (CK1 α),

phosphorylates β -catenin, targeting it for proteasomal degradation.^{[3][5]} This keeps cytoplasmic β -catenin levels low, and the Wnt pathway inactive.

Tankyrase 1 and 2 promote the degradation of Axin through a process called PARsylation (poly-ADP-ribosylation).^{[7][8]} By inhibiting the catalytic activity of TNKS1/2, **AZ6102** prevents the PARsylation of Axin.^{[1][2][9]} This leads to the stabilization and accumulation of Axin, thereby enhancing the activity of the destruction complex and promoting the degradation of β -catenin.^{[6][9]} The resulting decrease in nuclear β -catenin leads to the downregulation of Wnt target gene expression.^[9]



Experimental Workflow: AZ6102 Effect on Axin Stabilization

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